Divarasib adipate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

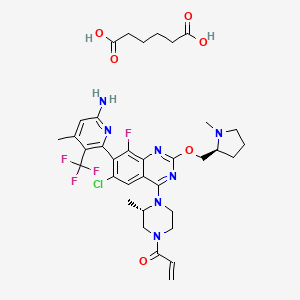

Divarasib adipate (USAN: D12640) is a selective and highly potent KRAS G12C inhibitor with an exceptionally low IC50 value of <0.01 μM, designed for oral administration . Its molecular formula is C

Preparation Methods

Synthetic Routes and Reaction Conditions: Divarasib adipate is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C protein. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of divarasib is synthesized using a combination of organic reactions, including nucleophilic substitution and cyclization reactions.

Functionalization: The core structure is then functionalized with various chemical groups to enhance its potency and selectivity. This step involves the use of reagents such as halogenating agents and protecting groups.

Adipate Formation: The final step involves the formation of the adipate salt by reacting divarasib with adipic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Reaction Conditions and Outcomes

This reaction forms the C–C bond between the pyridine and quinazoline subunits, enabling the construction of the core scaffold. The choice of W057-2 ligand was optimized through computational modeling to maximize stereocontrol .

Alkoxylation and Subsequent Deprotection

Following the coupling, alkoxylation introduces a methoxy group to the quinazoline ring. This step is followed by global deprotection to remove protective groups.

Key Steps:

-

Alkoxylation : Methanol or tert-butanol is used under basic conditions to install the alkoxy group.

-

Deprotection : Acidic or reductive conditions (e.g., HCl, H₂/Pd) cleave protecting groups (e.g., Boc, benzyl) .

Acrylamide Formation

The introduction of the acrylamide moiety is pivotal for covalent binding to the KRAS G12C mutant. This step involves:

-

Michael addition of acryloyl chloride to a deprotected amine intermediate.

-

Reaction conducted under inert conditions (argon) at 0–25°C .

Adipate Salt Formation

The final step involves converting the free base of Divarasib into its adipate salt for enhanced solubility and stability.

Salt Formation Data

| Property | Value | Source |

|---|---|---|

| Counterion | Adipate (hexanedioate) | |

| Molecular Formula | C₃₅H₄₂ClF₄N₇O₆ | |

| Molecular Weight | 768.2 g/mol |

Industrial and Catalytic Context

Although not directly used in Divarasib’s synthesis, related adipate ester syntheses (e.g., dimethyl adipate) employ Pd/dtbpx-catalyzed carbonylation of dienes (e.g., 1,3-butadiene) . These methods highlight solvent-dependent selectivity, with methanol concentration critically influencing reaction outcomes .

Scientific Research Applications

Divarasib adipate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS G12C inhibitors.

Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS G12C in cancer progression.

Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutated cancers, including NSCLC and CRC.

Industry: Potential use in the development of targeted cancer therapies and personalized medicine

Mechanism of Action

Divarasib adipate exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state. This prevents the protein from activating downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the KRAS G12C protein and associated signaling pathways such as the MAPK and PI3K pathways .

Comparison with Similar Compounds

While Divarasib adipate is a pharmaceutical agent, other adipate esters are predominantly industrial chemicals. Below is a detailed comparison based on structure, applications, and properties:

Structural and Functional Comparison

Key Properties and Performance Metrics

Environmental and Industrial Impact

- This compound: No environmental data available; pharmaceutical use requires strict waste management.

- DEHA : High biodegradability and replacement for phthalates in eco-friendly plastics .

- Poly(butylene adipate) copolymers : Investigated for sustainable polymer synthesis via bulk polycondensation .

Critical Analysis of this compound’s Uniqueness

While all compared compounds share the adipate moiety (hexanedioate group), this compound’s pharmacological function and complex structure set it apart:

- Structural Complexity : The inclusion of chlorine, fluorine, and nitrogen atoms enables targeted protein binding, unlike simple alkyl adipate esters.

- Application Scope : this compound is the only compound in this class with therapeutic use, whereas others serve as plasticizers or lubricants.

- Regulatory Status : As a USAN-designated drug, this compound undergoes rigorous clinical testing, unlike industrial adipate esters regulated under chemical safety guidelines .

Biological Activity

Divarasib adipate, also known as GDC-6036, is a potent and selective inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article delves into the biological activity of this compound, presenting data from clinical trials, pharmacokinetics, safety profiles, and efficacy results.

Overview of this compound

Divarasib is classified as a covalent KRAS G12C inhibitor. It has been engineered to exhibit high potency and selectivity against the KRAS G12C mutation, which plays a critical role in oncogenesis. The compound is administered orally and has shown promising results in various clinical settings.

Divarasib functions by irreversibly binding to the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity. This mechanism disrupts downstream signaling pathways involved in cell proliferation and survival, making it a valuable therapeutic option for tumors harboring this mutation.

Phase 1 Study Results

A pivotal phase 1 study evaluated the safety and efficacy of divarasib in patients with advanced solid tumors harboring the KRAS G12C mutation. Key findings include:

- Patient Demographics : A total of 137 patients were treated, including those with NSCLC (60 patients), CRC (55 patients), and other solid tumors (22 patients).

- Dosing : Patients received doses ranging from 50 to 400 mg once daily.

- Response Rates :

- NSCLC : Confirmed response rate of 53.4% with a median progression-free survival (PFS) of 13.1 months.

- CRC : Confirmed response rate of 29.1% with a median PFS of 5.6 months.

- Adverse Events : Treatment-related adverse events occurred in 93% of patients; however, most were low-grade (grade 1 or 2) and manageable .

Long-term Follow-up Data

Recent updates from ongoing studies have highlighted the durability of responses to divarasib:

- Median Treatment Duration : Patients continued treatment for a median duration of 9.57 months.

- Long-term Safety : Among patients who continued treatment beyond one year, only 2% reported new-onset grade 3 adverse events.

- Efficacy Metrics :

| Tumor Type | Objective Response Rate (ORR) | Median PFS | Median Duration of Response (DOR) |

|---|---|---|---|

| NSCLC (n=44) | 59.1% (95% CI, 43.3 to 73.7) | 15.3 months (95% CI, 12.3 to 25.9) | 14.0 months (95% CI, 11.1 to 24.7) |

| CRC (n=45) | 33.3% (95% CI, 20.0 to 49.0) | 6.9 months (95% CI, 5.3 to 9.1) | 7.8 months (95% CI, 5.7 to 14.0) |

| Other Solid Tumors (n=27) | 33.3% (95% CI, 16.5 to 54.0) | 7.1 months (95% CI, 5.4 to 10.5) | 6.0 months (95% CI, 4.2 to 15.0) |

This data indicates that divarasib maintains significant efficacy over extended treatment periods .

Pharmacokinetics

Divarasib exhibits favorable pharmacokinetic properties:

- Bioavailability : It is highly bioavailable when administered orally.

- Half-life : The compound has a half-life that supports once-daily dosing.

- Metabolism : Primarily metabolized by liver enzymes with minimal renal excretion .

Case Studies

Several case studies have illustrated the clinical impact of divarasib:

- Case Study in NSCLC : A patient with heavily pre-treated NSCLC showed a complete response after six months on divarasib therapy, highlighting its potential even in advanced disease stages.

- Combination Therapy : In ongoing trials combining divarasib with cetuximab for CRC patients, preliminary results indicate an ORR of approximately 62%, suggesting enhanced efficacy when paired with other treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the covalent binding mechanism of Divarasib adipate to KRAS G12C?

- Methodological Answer: To confirm covalent binding, employ mass spectrometry to detect adduct formation between this compound and the cysteine residue at position 12 of KRAS G12C. Combine this with crystallography or cryo-EM to resolve the structural interaction at the switch II (SW-II) pocket. Use cellular thermal shift assays (CETSA) to demonstrate target engagement in live cells by measuring thermal stabilization of KRAS G12C upon inhibitor binding .

Q. How should researchers design in vitro assays to assess the potency (IC50) of this compound?

- Methodological Answer: Use recombinant KRAS G12C protein in a GDP-bound state for cell-free assays. Monitor inhibition via fluorescence-based nucleotide exchange assays or radiolabeled GTPγS binding. For cellular assays, employ cancer cell lines harboring KRAS G12C mutations (e.g., NCI-H358, MIA PaCa-2) and measure proliferation inhibition using ATP-based viability assays (e.g., CellTiter-Glo). Report IC50 values with triplicate replicates and dose-response curves spanning 0.001–10 μM to capture its sub-nanomolar potency .

Q. What pharmacokinetic parameters should be prioritized for oral administration studies of this compound?

- Methodological Answer: Focus on bioavailability (F%), maximum plasma concentration (Cmax), and half-life (t1/2) in preclinical models (e.g., mice, rats). Use LC-MS/MS to quantify plasma and tissue concentrations. Assess CYP450-mediated metabolism using liver microsomes to predict drug-drug interactions. For oral dosing, evaluate food effects by comparing fasted vs. fed states in animal models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (IC50 <0.01 μM) and in vivo efficacy data for this compound?

- Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to account for tumor microenvironment factors (e.g., pH, hypoxia) that may reduce drug penetration. Use patient-derived xenograft (PDX) models to validate efficacy in heterogeneous tumors. Analyze intratumoral drug concentrations via mass spectrometry and correlate with downstream KRAS pathway inhibition (e.g., ERK phosphorylation) .

Q. What strategies are recommended to profile the selectivity of this compound against non-G12C KRAS mutants or other GTPases?

- Methodological Answer: Conduct broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to evaluate off-target effects. Use isogenic cell lines expressing KRAS G12D, G12V, or WT KRAS to compare inhibitor sensitivity. Employ proteome-wide thermal proteostasis profiling (TPP) to identify unintended targets. Validate findings with CRISPR-based gene knockout of KRAS G12C to confirm on-target activity .

Q. How should researchers optimize combination therapies involving this compound and other targeted agents?

- Methodological Answer: Design synergy screens using this compound with inhibitors of downstream effectors (e.g., MEK, ERK) or upstream regulators (e.g., EGFR). Apply Chou-Talalay combination index analysis to quantify synergism or antagonism. Validate in orthotopic tumor models with longitudinal imaging to monitor regression. Include pharmacodynamic biomarkers (e.g., pERK, DUSP6) to assess pathway modulation .

Q. What experimental approaches can address potential resistance mechanisms to this compound in KRAS G12C-driven cancers?

- Methodological Answer: Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify acquired mutations (e.g., KRAS Y96C, R68S). Use cryo-EM to study structural changes in mutant KRAS-inhibitor complexes. Test proteolysis-targeting chimeras (PROTACs) to degrade resistant KRAS variants .

Q. Notes for Rigorous Research Design

- Contradiction Analysis: If in vivo efficacy lags behind in vitro data, consider tissue-specific metabolism or efflux pump activity (e.g., P-glycoprotein).

- Validation: Use orthogonal assays (e.g., SPR for binding kinetics, RNA-seq for pathway analysis) to confirm mechanistic findings.

Properties

CAS No. |

2762240-36-6 |

|---|---|

Molecular Formula |

C35H42ClF4N7O6 |

Molecular Weight |

768.2 g/mol |

IUPAC Name |

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid |

InChI |

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1 |

InChI Key |

KUWNSHZGOCXVAI-QJHJCNPRSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.